

"Delphinidin 3,5-diglucoside solubility in different solvents"

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Compound of Interest

Compound Name: Delphinidin 3,5-diglucoside

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Delphinidin 3,5-diglucoside Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **delphinidin 3,5-diglucoside** in various solvents. This document consolidates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction to Delphinidin 3,5-diglucoside and its Solubility

Delphinidin 3,5-diglucoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors in many fruits and flowers.^[1]^[2] It is composed of a delphinidin aglycone with two glucose molecules attached at the 3 and 5 positions.^[1]^[2] The solubility of this compound is a critical parameter for its extraction, purification, and application in research and development, including its potential as a therapeutic agent.

There are conflicting reports regarding the water solubility of **delphinidin 3,5-diglucoside**. Some sources describe it as "almost insoluble in water," attributing this to steric hindrance from the two glucose moieties, which may impede hydrogen bonding with water molecules.^[3]

Conversely, other sources classify it as a "water-soluble pigment," and computational predictions estimate its water solubility to be approximately 1.61 g/L.^{[2][4]} This guide aims to present the available data to provide a clearer understanding of its solubility profile.

Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for **delphinidin 3,5-diglucoside** and its closely related compounds, delphinidin (the aglycone) and delphinidin 3-glucoside. This comparative data is essential for researchers to infer the solubility behavior of **delphinidin 3,5-diglucoside** in the absence of extensive experimental values.

Table 1: Quantitative Solubility Data

Compound	Solvent	Solubility	Temperature (K)	Notes
Delphinidin 3,5-diglucoside	Water	1.61 g/L	Not Specified	Predicted value
Delphinidin 3-glucoside (chloride)	Dimethyl sulfoxide (DMSO)	~10 mg/mL	Not Specified	Experimental data
Dimethylformamide (DMF)	~1.5 mg/mL	Not Specified	Experimental data	Experimental data[5]
Phosphate-buffered saline (PBS), pH 7.2	~0.2 mg/mL	Not Specified	Experimental data	
Delphinidin	Methanol	58.61 - 168.64 (10 ⁻⁴ mole fraction)	298.15 - 343.15	
Water	53.53 - 163.71 (10 ⁻⁴ mole fraction)	298.15 - 343.15	Experimental data[5]	
Ethanol	5.73 - 15.59 (10 ⁻⁴ mole fraction)	298.15 - 343.15	Experimental data[5]	Experimental data[5]
Acetone	0.0055 - 0.0157 (10 ⁻⁴ mole fraction)	298.15 - 343.15	Experimental data[5]	

Table 2: Qualitative Solubility Data

Compound	Solvent	Solubility Description
Delphinidin 3,5-diglucoside	Methanol	Soluble
Delphinidin	Methanol	Highly soluble[5]
Water	Highly soluble[5]	

Experimental Protocol: Determination of Anthocyanin Solubility by the pH Differential Method

This protocol describes a common and effective method for quantifying the concentration of anthocyanins in a solution, which is a fundamental step in determining solubility. The method relies on the structural transformation of the anthocyanin chromophore with a change in pH, which results in a measurable change in absorbance.

Principle

The monomeric anthocyanin pigment undergoes a reversible structural transformation as a function of pH. In acidic conditions (pH 1.0), the colored flavylium cation form predominates. As the pH increases to 4.5, the pigment is largely in the colorless carbinol pseudo-base form. The difference in absorbance at the wavelength of maximum absorption ($\lambda_{\text{vis-max}}$, typically around 520 nm) at these two pH values is proportional to the concentration of the monomeric anthocyanin.

Materials and Reagents

- **Delphinidin 3,5-diglucoside** (or other anthocyanin standard)
- Potassium chloride (KCl)
- Sodium acetate (CH_3COONa)
- Hydrochloric acid (HCl)
- Distilled or deionized water
- Spectrophotometer capable of measuring absorbance in the visible range
- pH meter
- Volumetric flasks and pipettes
- Cuvettes (1 cm path length)

Preparation of Buffers

- pH 1.0 Buffer (0.025 M Potassium Chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 (± 0.05) with concentrated HCl. Transfer to a 1 L volumetric flask and bring to volume with distilled water.
- pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of sodium acetate trihydrate in approximately 960 mL of distilled water. Adjust the pH to 4.5 (± 0.05) with concentrated HCl. Transfer to a 1 L volumetric flask and bring to volume with distilled water.

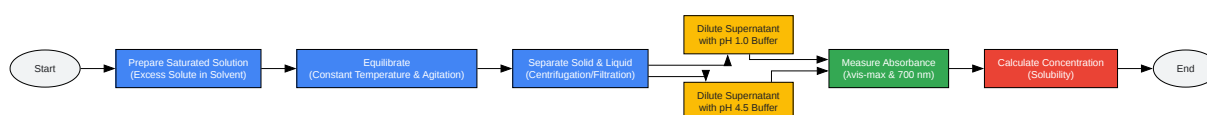
Procedure

- Preparation of Saturated Solution: Add an excess amount of **delphinidin 3,5-diglucoside** to a known volume of the solvent of interest in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
- Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filtration method does not absorb the solute.
- Dilution: Prepare two dilutions of the supernatant (the saturated solution).
 - Dilution A: Dilute a known volume of the supernatant with the pH 1.0 buffer.
 - Dilution B: Dilute the same known volume of the supernatant with the pH 4.5 buffer.
 - The dilution factor (DF) should be chosen so that the absorbance at $\lambda_{\text{vis-max}}$ is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).
- Spectrophotometric Measurement:
 - Allow the dilutions to equilibrate for at least 20 minutes.
 - Measure the absorbance of both dilutions at the $\lambda_{\text{vis-max}}$ for **delphinidin 3,5-diglucoside** (around 520 nm) and at 700 nm (to correct for haze). Use the respective buffers as blanks.
- Calculation of Anthocyanin Concentration:

- Calculate the absorbance difference (A) using the following equation: $A = (A_{\lambda_{vis-max}} - A_{700nm})_{pH\ 1.0} - (A_{\lambda_{vis-max}} - A_{700nm})_{pH\ 4.5}$
- Calculate the monomeric anthocyanin concentration (mg/L) using the Beer-Lambert law:
Concentration (mg/L) = $(A \times MW \times DF \times 1000) / (\epsilon \times l)$ Where:
 - MW = Molecular weight of the anthocyanin (for **delphinidin 3,5-diglucoside**, use 627.5 g/mol)
 - DF = Dilution factor
 - ϵ = Molar extinction coefficient of the anthocyanin (if unknown, the value for cyanidin-3-glucoside, $26,900\ L \cdot mol^{-1} \cdot cm^{-1}$, can be used as an approximation)
 - l = Path length of the cuvette (typically 1 cm)
 - 1000 = Factor to convert g to mg

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of **delphinidin 3,5-diglucoside**.



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Workflow for determining anthocyanin solubility.

Conclusion

The solubility of **delphinidin 3,5-diglucoside** is a key factor influencing its study and application. While there is a lack of extensive experimental data on its solubility in a wide range

of solvents, this guide provides the most current available information, including a predicted aqueous solubility and data for structurally similar compounds. The provided experimental protocol offers a reliable method for researchers to determine the solubility of **delphinidin 3,5-diglucoside** in their specific solvent systems. Further experimental investigation is warranted to fully characterize the solubility profile of this important anthocyanin.

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